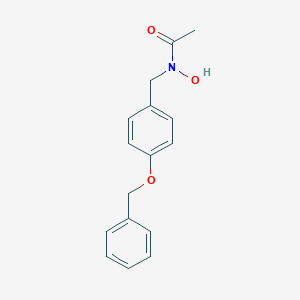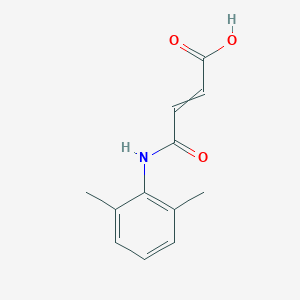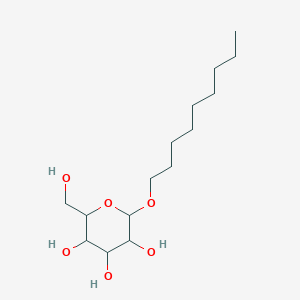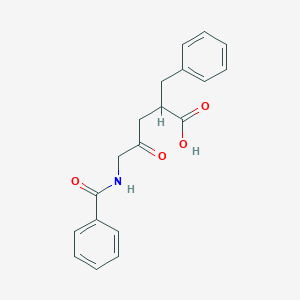
5-Benzamido-2-benzyl-4-oxopentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Epoetin alfa is a synthetic form of erythropoietin, a glycoprotein hormone that stimulates the production of red blood cells. It is produced using recombinant DNA technology and is used primarily to treat anemia, particularly in patients with chronic kidney disease, cancer chemotherapy, or HIV therapy . Epoetin alfa is essential in medical treatments as it helps reduce the need for blood transfusions .
Preparation Methods
Epoetin alfa is produced through recombinant DNA technology. The process involves inserting the human erythropoietin gene into Chinese hamster ovary cells, which then produce the glycoprotein. These cells are cultured in bioreactors under controlled conditions to ensure optimal growth and protein production . The protein is then purified through a series of chromatography steps to achieve the desired purity and activity levels .
Chemical Reactions Analysis
Epoetin alfa, being a glycoprotein, does not undergo typical small molecule chemical reactions like oxidation, reduction, or substitution. Instead, its activity and stability are influenced by its glycosylation patterns. The glycosylation protects the protein from proteolytic degradation and modulates its interaction with the erythropoietin receptor . The major products formed from these reactions are the glycosylated forms of erythropoietin, which have varying degrees of sialylation .
Scientific Research Applications
Epoetin alfa has a wide range of applications in scientific research and medicine:
Mechanism of Action
Epoetin alfa works by binding to the erythropoietin receptor on the surface of erythroid progenitor cells in the bone marrow. This binding activates intracellular signaling pathways that promote the survival, proliferation, and differentiation of these progenitor cells into mature red blood cells . The primary molecular targets are the erythropoietin receptor and the downstream signaling molecules involved in erythropoiesis .
Comparison with Similar Compounds
Epoetin alfa is often compared with other erythropoiesis-stimulating agents such as darbepoetin alfa. While both compounds stimulate red blood cell production, darbepoetin alfa has a longer half-life, allowing for less frequent dosing . Other similar compounds include biosimilars like epoetin beta and epoetin zeta, which have similar efficacy and safety profiles but may differ in their glycosylation patterns and production methods .
Epoetin alfa stands out due to its extensive clinical use and well-documented safety and efficacy profiles .
Properties
CAS No. |
109138-11-6 |
|---|---|
Molecular Formula |
C19H19NO4 |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
5-benzamido-2-benzyl-4-oxopentanoic acid |
InChI |
InChI=1S/C19H19NO4/c21-17(13-20-18(22)15-9-5-2-6-10-15)12-16(19(23)24)11-14-7-3-1-4-8-14/h1-10,16H,11-13H2,(H,20,22)(H,23,24) |
InChI Key |
PIWHBPJCPCXFEU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC(CC(=O)CNC(=O)C2=CC=CC=C2)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)CC(CC(=O)CNC(=O)C2=CC=CC=C2)C(=O)O |
Synonyms |
5-benzamido-2-benzyl-4-oxopentanoic acid 5-BOPA |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


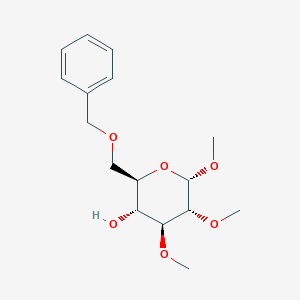
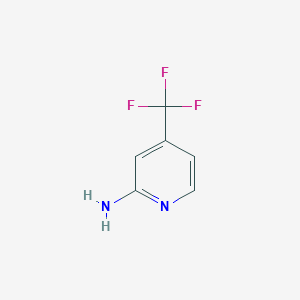
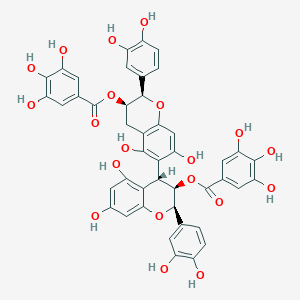
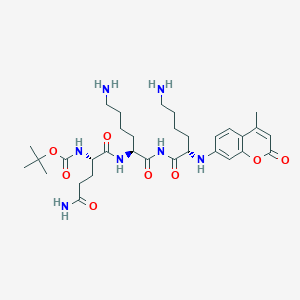
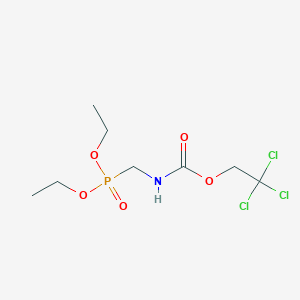
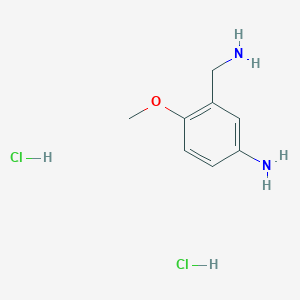
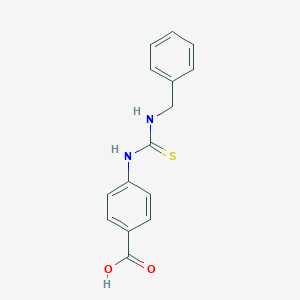
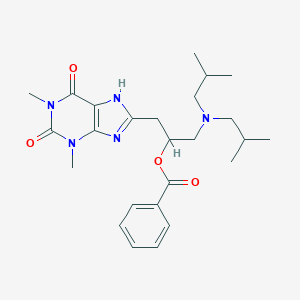
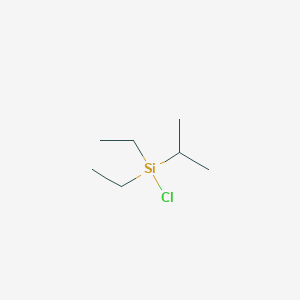
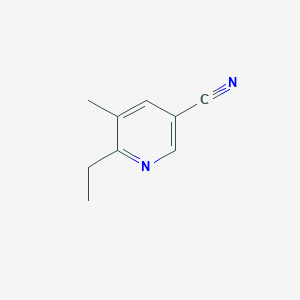
![9-benzyl-7-[(dimethylamino)methyl]-8-hydroxy-1,3-dimethylpurino[7,8-a]pyrimidine-2,4,6-trione](/img/structure/B24498.png)
